Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Catalog No.
S807504
CAS No.
898758-55-9
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)m...

CAS Number

898758-55-9

Product Name

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

IUPAC Name

cyclopropyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c20-17(16-5-6-16)15-3-1-14(2-4-15)13-19-9-7-18(8-10-19)21-11-12-22-18/h1-4,16H,5-13H2

InChI Key

HXKOVXZNBVBYCW-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4

Current Research Availability:

Potential Research Areas:

  • Cyclopropyl group: This ring structure can impact binding properties to biological targets [].
  • Phenyl ketone: This aromatic group with a ketone functional group can participate in various interactions, including hydrogen bonding and hydrophobic interactions [].
  • 1,4-dioxa-8-azaspiro[4.5]decyl group: This cage-like structure containing nitrogen and oxygen atoms might contribute to specific interactions with enzymes or receptors.

Future Research Directions:

Given the presence of potentially interesting functional groups, Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone could be a candidate for investigation in various fields, such as:

  • Medicinal chemistry: The molecule might be explored for its potential biological activity, needing testing against specific targets or diseases.
  • Material science: The structure could be of interest for designing novel materials with specific properties, depending on its interaction with other molecules.

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is an organic compound characterized by the molecular formula C18H23NO3 and the CAS number 898758-55-9. The structure of this compound features a cyclopropyl group attached to a phenyl ketone, with an additional complex spirocyclic moiety that includes a 1,4-dioxa and an azaspiro group. This unique combination of functional groups may contribute to its potential biological activity and applications in medicinal chemistry and material science .

Typical of ketones and spirocyclic compounds. Key reactions may include:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The ketone functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: The presence of the spirocyclic structure may allow for intramolecular cyclization reactions under specific conditions, potentially yielding new cyclic compounds.

While specific biological activity data for Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is limited, its structural features suggest potential pharmacological properties. Compounds with similar structural motifs often exhibit activity against various biological targets, including:

  • Antimicrobial Activity: The presence of heteroatoms like nitrogen and oxygen may enhance interactions with biological macromolecules.
  • Cytotoxicity: Spirocyclic compounds have been reported to possess cytotoxic properties against cancer cell lines.
  • Neuroactivity: Given the azaspiro component, there may be implications for neuropharmacological effects.

Further studies would be necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can involve several steps:

  • Formation of the Spirocyclic Framework: This may begin with a precursor that contains both a dioxane and an amine, which can be cyclized under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reaction conditions.
  • Ketone Formation: The final step would involve converting an appropriate precursor into the ketone via oxidation or acylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product.

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound in drug discovery targeting various diseases.
  • Material Science: Its properties might be useful in developing new materials with specific mechanical or thermal characteristics.
  • Chemical Research: As a synthetic intermediate, it could facilitate the development of more complex organic molecules.

Interaction studies are essential for understanding how Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone interacts with biological systems. Potential areas for investigation include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Assessing its affinity for various receptors could elucidate its pharmacological profile.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems can inform its therapeutic viability.

Several compounds share structural similarities with Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneSimilar cyclopropyl and spirocyclic structuresVariation in position of functional groups
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneDifferent cyclic alkane (cyclobutyl)Potentially altered steric effects on reactivity
Cyclopropyl-[4-[4-(1,4-dioxa-8-azaspiro[4.5]dec)-methyl]phenyl]methanoneRelated but lacks the complex spirocyclic structureSimpler structure may lead to different properties

These comparisons highlight how variations in structure can influence chemical reactivity and biological activity, underscoring the uniqueness of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone within this class of compounds. Further research could elucidate its distinct advantages over similar molecules in targeted applications.

Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-55-9) is a structurally complex organic compound with the molecular formula C₁₈H₂₃NO₃ (molecular weight: 301.39 g/mol). Its framework integrates three key functional components: a cyclopropyl group, a phenyl ketone moiety, and a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system. The cyclopropyl ring introduces strain, enhancing reactivity, while the spirocyclic structure provides a rigid, three-dimensional scaffold critical for molecular recognition. The ketone functionality facilitates further chemical modifications, making this compound valuable as a synthetic intermediate.

Structural Features

  • Cyclopropyl group: A three-membered ring with significant ring strain, influencing reactivity.
  • Phenyl ketone: Aromatic ring with a carbonyl group, enabling nucleophilic additions or reductions.
  • Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane: A fused bicyclic system containing ethereal oxygen and an amine bridge, contributing to hydrogen-bonding potential and steric complexity.

Historical Development of Spiro[4.5]decane Chemistry

Spiro[4.5]decane systems have been pivotal in organic synthesis since the isolation of β-vetivone from vetiver oil in 1939. Early synthetic efforts focused on spirocyclization reactions, such as intramolecular aldol condensations or Diels-Alder approaches, to construct the bicyclic core. A pivotal advance occurred in 1972 with the synthesis of spiro[4.5]decane via oxidative cleavage of tricyclic ketones, enabling controlled formation of the spiro center. Modern methodologies emphasize enantioselective synthesis, leveraging catalytic systems to access chiral spiro derivatives.

Key Milestones

YearAchievementReference
1939Isolation of β-vetivone
1968Structural correction of β-vetivone to spiro[4.5]decane
1972Oxidative cleavage for spiro[4.5]decane synthesis
2013Enantioselective spirocyclization methods

Significance of Azaspiro Compounds in Organic Synthesis

Azaspiro compounds, characterized by nitrogen-containing spirocyclic systems, are central to drug design and heterocyclic chemistry. The nitrogen atom participates in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. For example, N-Acetylpropranolol, a β-blocker metabolite, features a spirocyclic structure that modulates receptor interactions. In synthetic chemistry, azaspiro frameworks are constructed via bridgehead alkylation or intramolecular cyclization, enabling access to polycyclic architectures.

Applications of Azaspiro Compounds

  • Pharmaceuticals: Anticancer agents, kinase inhibitors, and CNS drugs.
  • Catalysis: Ligands for asymmetric catalysis due to chiral spiro centers.
  • Materials Science: Rigid scaffolds in polymer design.

Cyclopropyl Ketone Moieties in Chemical Research

Cyclopropyl ketones are renowned for their reactivity in radical-mediated reactions and strain-driven transformations. The cyclopropyl ring undergoes fragmentation under reductive conditions (e.g., SmI₂), generating reactive intermediates for coupling with alkenes or alkynes. Computational studies reveal that aryl-substituted cyclopropyl ketones exhibit enhanced reactivity due to conjugation stabilization of ketyl radicals, while alkyl-substituted analogs favor direct radical trapping.

Reactivity Trends

Substrate TypeKey Reaction PathwayReactivity
Aryl cyclopropyl ketoneKetyl radical formation + fragmentationHigh
Alkyl cyclopropyl ketoneDirect radical trappingModerate
Bicyclo[1.1.0]butyl ketoneStrain-driven fragmentationVery High

XLogP3

1.8

Wikipedia

Cyclopropyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone

Dates

Last modified: 08-15-2023

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